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Compound of Interest

Compound Name: 3-Cyanobutanoic acid

Cat. No.: B3211367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3-cyanobutanoic acid is limited. This

guide compiles the available information and provides theoretical and comparative data based

on general chemical principles and data for analogous compounds. All predicted data and

hypothetical protocols are clearly marked.

Introduction
3-Cyanobutanoic acid, with the CAS number 108747-49-5, is a bifunctional organic molecule

containing both a carboxylic acid and a nitrile functional group. Its structure offers a versatile

scaffold for chemical synthesis and potential applications in medicinal chemistry and materials

science. The presence of two reactive centers, the electrophilic carbon of the nitrile and the

acidic proton of the carboxylic acid, allows for a range of chemical transformations, making it an

interesting building block for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the known properties, expected

reactivity, and potential applications of 3-cyanobutanoic acid, with a focus on its relevance to

researchers in drug development.

Chemical and Physical Properties
Specific experimental data for the physical properties of 3-cyanobutanoic acid are not readily

available in the literature. The following table summarizes the known and predicted properties.
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Property Value Source/Comment

CAS Number 108747-49-5
AChemBlock[1], Key

Organics[2]

Molecular Formula C₅H₇NO₂ AChemBlock[1]

Molecular Weight 113.12 g/mol AChemBlock[1]

IUPAC Name 3-Cyanobutanoic acid AChemBlock[1]

SMILES CC(C#N)CC(=O)O ChemSynthesis[3]

Melting Point Not available ChemSynthesis[3]

Boiling Point Not available ChemSynthesis[3]

Density Not available ChemSynthesis[3]

Solubility

Expected to be soluble in

water and polar organic

solvents.

Prediction

Spectroscopic Data (Predicted)
While specific spectra for 3-cyanobutanoic acid are not publicly available, the expected

spectroscopic features can be predicted based on its functional groups.

Infrared (IR) Spectroscopy
The IR spectrum of 3-cyanobutanoic acid is expected to show characteristic absorption bands

for the carboxylic acid and nitrile groups.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Mode

O-H (Carboxylic acid) 3300-2500 (broad) Stretching

C-H (Alkyl) 2980-2850 Stretching

C≡N (Nitrile) 2260-2240 Stretching

C=O (Carboxylic acid) 1725-1700 Stretching

C-O (Carboxylic acid) 1320-1210 Stretching

O-H (Carboxylic acid) 1440-1395 Bending

Source: Predicted based on general IR spectroscopy principles and data for butanoic acid and

other nitriles.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types

of protons in the molecule. The chemical shifts are estimates and can be influenced by the

solvent.

Proton Multiplicity
Approximate Chemical
Shift (ppm)

-COOH singlet (broad) 10-12

-CH(CN)- multiplet 2.8-3.2

-CH₂- multiplet 2.5-2.8

-CH₃ doublet 1.3-1.5

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five

carbon atoms.
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Carbon Approximate Chemical Shift (ppm)

-COOH 175-185

-C≡N 115-125

-CH(CN)- 25-35

-CH₂- 35-45

-CH₃ 15-25

Source: Predicted based on general NMR principles.

Mass Spectrometry (MS)
In a mass spectrum (e.g., using electrospray ionization), the molecular ion peak [M-H]⁻ would

be expected at m/z 112.1. Fragmentation patterns would likely involve the loss of CO₂ (44 Da)

from the carboxylate anion.

Synthesis and Reactivity
Hypothetical Synthesis
A specific, validated experimental protocol for the synthesis of 3-cyanobutanoic acid is not

available in the public domain. However, a plausible synthetic route can be proposed based on

established organic chemistry reactions. One potential route involves the conjugate addition of

a cyanide nucleophile to an α,β-unsaturated carboxylic acid.

Proposed Synthetic Route:
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Reaction Conditions

Crotonic acid

Potassium cyanide

3-Cyanobutanoic acid

Solvent (e.g., Ethanol/Water)

Acidification

Click to download full resolution via product page

Caption: Hypothetical synthesis of 3-cyanobutanoic acid via Michael addition.

Hypothetical Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve crotonic acid in a suitable solvent such as an ethanol/water mixture.

Addition of Cyanide: Slowly add a solution of potassium cyanide (KCN) in water to the

reaction mixture at room temperature. Caution: KCN is highly toxic. Handle with appropriate

safety precautions.

Reaction: Stir the mixture at room temperature or with gentle heating for several hours to

allow for the conjugate addition to proceed. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully

acidify the solution with a dilute mineral acid (e.g., HCl) to protonate the carboxylate and
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neutralize any excess cyanide. Caution: Acidification of cyanide solutions will generate highly

toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be further purified by column

chromatography or recrystallization to yield 3-cyanobutanoic acid.

Chemical Reactivity
3-Cyanobutanoic acid possesses two key functional groups that dictate its reactivity: the

carboxylic acid and the nitrile.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of

reactions typical for this functional group.[7][8][9][10][11]

3-Cyanobutanoic acid

Ester
R'OH, H⁺

Amide
R'₂NH, DCC

Acid Chloride
SOCl₂

Primary Alcohol
LiAlH₄

Click to download full resolution via product page

Caption: General reactions of the carboxylic acid group in 3-cyanobutanoic acid.
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Reactions of the Nitrile Group: The nitrile group can also be transformed into other functional

groups.[12][13][14]

3-Cyanobutanoic acid

Corresponding Carboxylic Acid
(Hydrolysis)

H₃O⁺ or OH⁻

Corresponding Primary Amine
(Reduction)

LiAlH₄

Corresponding Ketone
(Grignard Reaction)

1. R'MgBr
2. H₃O⁺

Click to download full resolution via product page

Caption: General reactions of the nitrile group in 3-cyanobutanoic acid.

Biological Activity and Relevance in Drug
Development
There is currently no specific information in the public domain regarding the biological activity,

mechanism of action, or any associated signaling pathways for 3-cyanobutanoic acid.

However, the nitrile functional group is a well-recognized feature in medicinal chemistry.[15][16]

[17] The cyano group can act as a bioisostere for other functional groups, influence the

pharmacokinetic properties of a molecule, and participate in interactions with biological targets.

[17] It can form hydrogen bonds and other polar interactions, and in some cases, can act as a

covalent warhead.[15]

Small carboxylic acids are also prevalent in biologically active molecules, often contributing to

solubility and providing a key interaction point with protein targets.

Given its bifunctional nature, 3-cyanobutanoic acid could serve as a starting material for the

synthesis of novel compounds with potential therapeutic applications. The ability to selectively
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modify either the carboxylic acid or the nitrile group allows for the generation of diverse

molecular scaffolds for screening in drug discovery programs.

Conclusion
3-Cyanobutanoic acid is a chemical entity with potential as a versatile building block in

organic synthesis. While specific experimental data on its physical properties and biological

activity are lacking, its chemical reactivity can be reliably predicted based on its constituent

functional groups. For researchers in drug development, this molecule represents an

opportunity for the creation of novel chemical libraries. Further research is warranted to fully

characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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